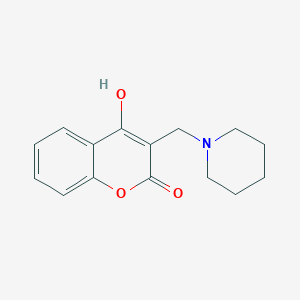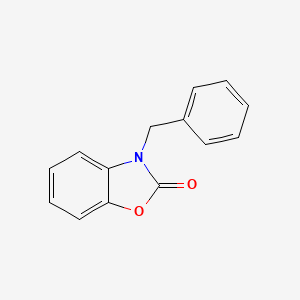
3-Benzyl-2,3-dihydro-1,3-benzoxazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The compound features a benzene ring fused with an oxazole ring, making it a bicyclic structure with significant potential for functionalization and derivatization.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the reaction of 2-aminophenol with benzyl halides under basic conditions. One common method includes the use of sodium hydroxide as a base and ethanol as a solvent. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems to enhance yield and selectivity. Catalysts such as FeCl3 and various metal catalysts are used in aerobic oxidation reactions to synthesize benzoxazole derivatives. These methods are optimized for large-scale production, ensuring high efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions
3-Benzyl-2,3-dihydro-1,3-benzoxazol-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include FeCl3 and other metal catalysts.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like benzyl halides and alkylating agents are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit enhanced biological activities and improved pharmacological profiles .
科学的研究の応用
3-Benzyl-2,3-dihydro-1,3-benzoxazol-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Benzyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2-Substituted-1,3-benzoxazole: Known for their anticancer and antimicrobial activities.
3-(3-Substituted)propyl-1,3-benzoxazol-2(3H)-one: Exhibits potent cytotoxic effects against cancer cell lines.
5-Chloro-3-(3-chloropropyl)-1,3-benzoxazol-2(3H)-one: Used in medicinal chemistry for its biological activities.
Uniqueness
3-Benzyl-2,3-dihydro-1,3-benzoxazol-2-one stands out due to its unique benzyl substitution, which can enhance its biological activity and provide a distinct pharmacological profile compared to other benzoxazole derivatives.
特性
IUPAC Name |
3-benzyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-14-15(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCGDHFJQQKIBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801428 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
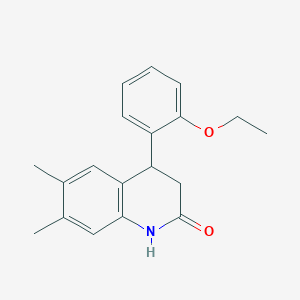
![5-(4-Methylphenyl)-3-[(2-phenylethyl)amino]cyclohex-2-en-1-one](/img/structure/B10812739.png)
![2-[(3-Methyl-6-oxo-6H-anthra[1,9-CD]isoxazol-5-YL)amino]ethyl acetate](/img/structure/B10812751.png)
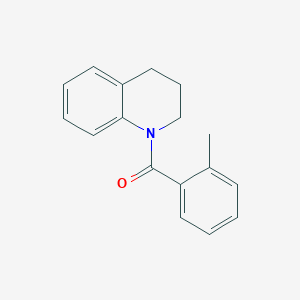

![3-Bromo-9-phenyl-5,7-dihydro-10-oxa-5,8-diaza-benzo[a]azulen-6-one](/img/structure/B10812782.png)
![3-{[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-YL]methyl}-1H-indole](/img/structure/B10812787.png)
![N-[(Z)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-methoxybenzamide](/img/structure/B10812792.png)
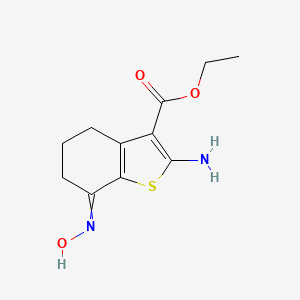
![5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10812802.png)
![[4-(4-Fluorophenyl)piperazin-1-yl]-[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B10812807.png)
![1-(3-Chlorophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B10812814.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzenesulfonamide](/img/structure/B10812833.png)
